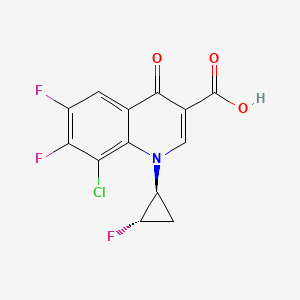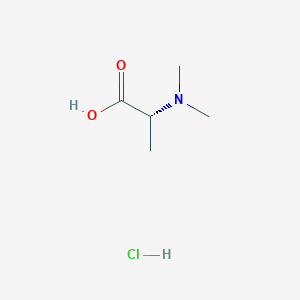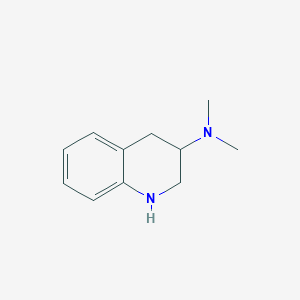
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine
説明
“N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine” is a chemical compound with the CAS Number: 1670-50-4 . It has a molecular weight of 176.26 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 176.26 . It is stored at 4 degrees Celsius .Safety and Hazards
作用機序
Target of Action
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is a potent inhibitor of the in vitro reuptake of serotonin and dopamine . These neurotransmitters play crucial roles in mood regulation, reward, and motor function. By inhibiting their reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Mode of Action
The compound interacts with the serotonin and dopamine transporters, blocking the reuptake of these neurotransmitters back into the presynaptic neuron . This results in an increased concentration of serotonin and dopamine in the synaptic cleft, leading to prolonged neurotransmitter action on the postsynaptic receptors .
Biochemical Pathways
The increased concentration of serotonin and dopamine in the synaptic cleft enhances the signaling of these neurotransmitters. This can affect various biochemical pathways, including those involved in mood regulation, reward, and motor function .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by cytochrome p-450 enzymes
Result of Action
The inhibition of serotonin and dopamine reuptake can lead to various molecular and cellular effects. For example, it can enhance mood, increase reward, and improve motor function . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs or substances can affect its metabolism and action . Additionally, individual factors such as genetics and health status can also influence its efficacy and side effects.
特性
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-7-9-5-3-4-6-11(9)12-8-10/h3-6,10,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHONNUXIWFFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2=CC=CC=C2NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




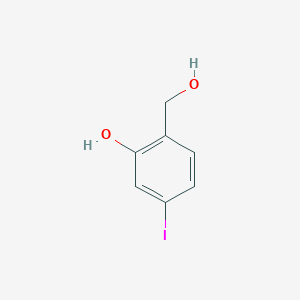
![Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, sulfate (1:1)](/img/structure/B3245164.png)
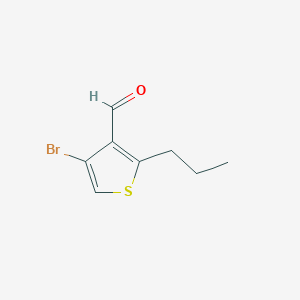

![2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol](/img/structure/B3245188.png)
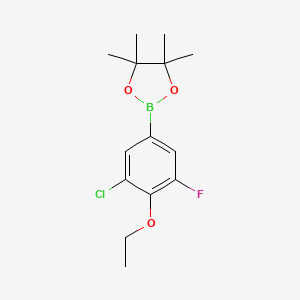
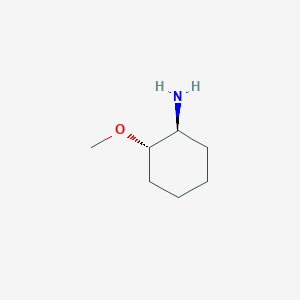
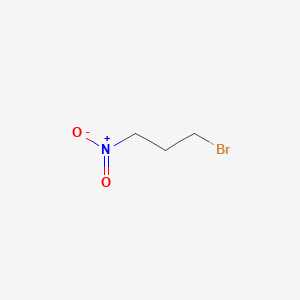
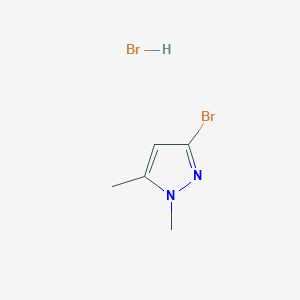
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B3245225.png)

